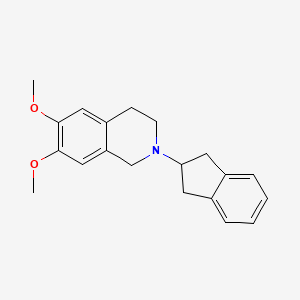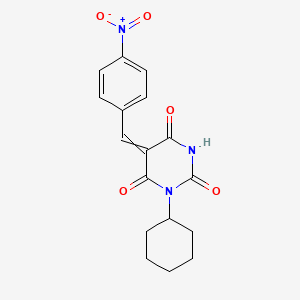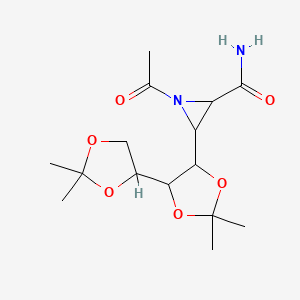
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide, also known as CQ1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide involves its ability to interact with various cellular targets, including DNA, RNA, and proteins. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the activity of various kinases, including AKT and ERK, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to have neuroprotective effects, including the prevention of amyloid beta plaque formation and the inhibition of neuroinflammation. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have antimicrobial activity against various bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide. One direction is to further investigate its potential applications in cancer therapy, including its ability to sensitize cancer cells to chemotherapy and its potential use in combination with other anticancer agents. Another direction is to investigate its potential applications in neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Finally, further research is needed to explore the antimicrobial activity of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide and its potential use as an antimicrobial agent.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide involves the reaction between 4-chloro-2,5-dimethoxyaniline and 2-phenyl-4-quinolinecarboxylic acid chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been studied for its potential neuroprotective effects and ability to prevent the formation of amyloid beta plaques. In infectious diseases, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have antimicrobial activity against various bacteria and viruses.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-29-22-14-21(23(30-2)13-18(22)25)27-24(28)17-12-20(15-8-4-3-5-9-15)26-19-11-7-6-10-16(17)19/h3-14H,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNHUYXJFYPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)
![6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6136215.png)

![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)


![1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)
![2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B6136247.png)
![3-(4-chlorophenyl)-N,N-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-sulfonamide](/img/structure/B6136256.png)
![7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6136257.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6136260.png)
![6-(3-fluoro-4-methoxyphenyl)-3-[(3-methoxy-1-piperidinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6136271.png)
![2,4,5-trichloro-6-{2-[1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B6136276.png)